molecular formula C4H7ClN2O B1388535 Oxazol-5-ylmethanamine hydrochloride CAS No. 1196156-45-2

Oxazol-5-ylmethanamine hydrochloride

Cat. No.: B1388535
CAS No.: 1196156-45-2
M. Wt: 134.56 g/mol
InChI Key: GWGCSOXRJFLPEH-UHFFFAOYSA-N
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Description

Oxazol-5-ylmethanamine hydrochloride is a chemical compound with the molecular formula C4H7ClN2O and a molecular weight of 134.57 . It is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered oxazole ring with a methanamine group attached .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 134.57 g/mol .

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

Oxazol-5-ylmethanamine hydrochloride has been studied for its potential as a neurokinin-1 (NK1) receptor antagonist. The compound has shown efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, demonstrating a high affinity and orally active nature with a long central duration of action. This suggests potential applications in treating conditions like depression and emesis (Harrison et al., 2001).

Herbicidal Activity

Benzoxazoles, including this compound, have been explored for their phytotoxic properties. These compounds demonstrated significant biological activity on seed germination, with some showing higher inhibition than commercial herbicides against various plant species. This highlights their potential as novel herbicidal agents (Sangi et al., 2018).

Antimycobacterial Activity

Research on 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds, which are related to this compound, has shown promising antimycobacterial activity. Specifically, these compounds have been effective against multidrug-resistant Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Sriram et al., 2007).

Coordination Chemistry

Oxazoline ligands, closely related to this compound, are significant in coordination chemistry, especially as chiral auxiliaries in asymmetric syntheses. Their versatility, easy synthesis, and ability to modulate chiral centers near donor atoms make them valuable in this field (Gómez et al., 1999).

Antibacterial Properties

Studies on novel 2-(5-(4-Chlorophenyl)-4, 5-dihydro-1, 2-oxazol-3-yl) compounds, related to this compound, have shown good antibacterial activity against various bacterial strains like Pseudomonas aeruginosa, Bacillus subtilis, and Escherichia coli. This suggests potential applications in developing new antibacterial agents (Mehta, 2016).

Safety and Hazards

Oxazol-5-ylmethanamine hydrochloride is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation .

Properties

IUPAC Name

1,3-oxazol-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGCSOXRJFLPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-45-2
Record name (1,3-oxazol-5-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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